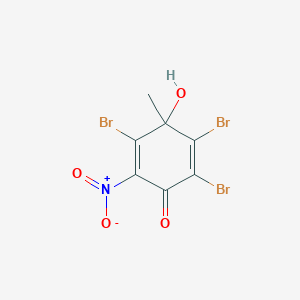
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one is an organic compound characterized by the presence of bromine, hydroxyl, methyl, and nitro functional groups attached to a cyclohexa-2,5-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one typically involves the bromination of 4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one. This process can be carried out using bromine in the presence of a suitable solvent such as acetone. The reaction conditions often include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the nitro group can be reduced to an amine.
Rearrangement Reactions: The compound can undergo rearrangement under specific conditions, leading to different structural isomers.
Common Reagents and Conditions
Bromination: Bromine in acetone.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of 2,3,5-Tribromo-4-oxo-4-methyl-6-nitrocyclohexa-2,5-dien-1-one.
Reduction: Formation of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-amino-cyclohexa-2,5-dien-1-one.
Scientific Research Applications
2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5-Tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dienone: Similar structure but with an additional bromine atom.
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: Lacks the nitro group and has tert-butyl groups instead of bromine atoms.
2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether: Contains a methoxy group and additional hydroxyl groups.
Properties
CAS No. |
105590-22-5 |
|---|---|
Molecular Formula |
C7H4Br3NO4 |
Molecular Weight |
405.82 g/mol |
IUPAC Name |
2,3,5-tribromo-4-hydroxy-4-methyl-6-nitrocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C7H4Br3NO4/c1-7(13)5(9)2(8)4(12)3(6(7)10)11(14)15/h13H,1H3 |
InChI Key |
CTZLVPTZJWYAFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=C(C(=O)C(=C1Br)Br)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Phenylmethanesulfinyl)phenyl]-1H-pyrrole](/img/structure/B14327131.png)

![(1-Benzyl-1H-benzo[D]imidazol-2-YL)methanamine hydrochloride](/img/structure/B14327143.png)
![4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol](/img/structure/B14327151.png)
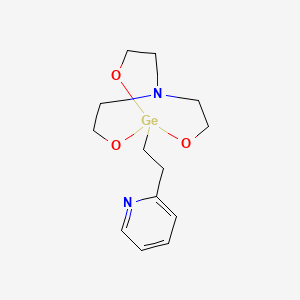
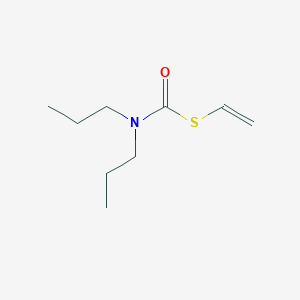
![4-[(4-Methoxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14327161.png)
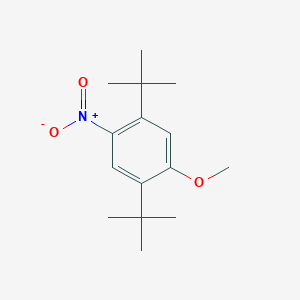
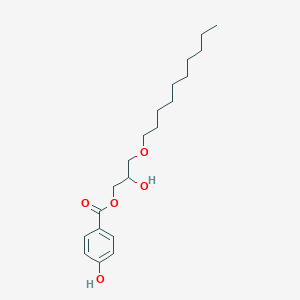
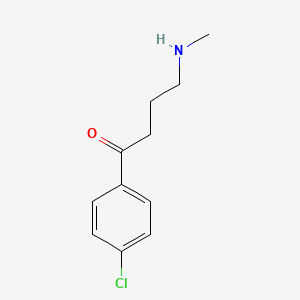
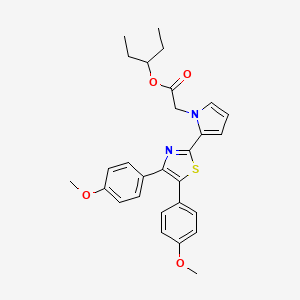
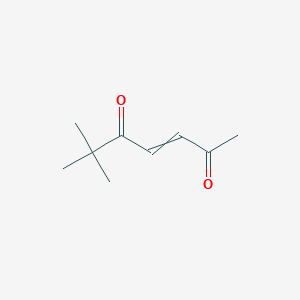
![1,1,3,3,5,5,7,7-Octabutyl-1,7-bis[(4-nitrobenzoyl)oxy]tetrastannoxane](/img/structure/B14327184.png)
![4-[(2-{(E)-[(Pyridin-2-yl)methylidene]amino}ethyl)amino]pent-3-en-2-one](/img/structure/B14327188.png)
